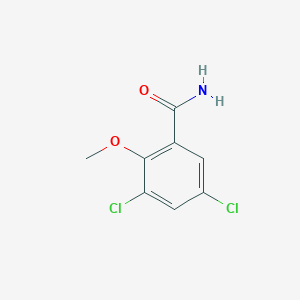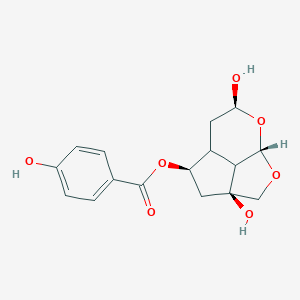
Methyl 4-(propanoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(propanoylamino)benzoate, also known as procaine methyl ester, is a local anesthetic drug used in medical and dental procedures. It was first synthesized by the German chemist Alfred Einhorn in 1905. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
Procaine methyl ester works by binding to the extracellular portion of the voltage-gated sodium channels, which are found in the membranes of neurons. This binding prevents the influx of sodium ions into the cell, which is necessary for the depolarization of the membrane and the initiation of an action potential. As a result, the nerve impulse is blocked, and the sensation of pain is temporarily eliminated.
Biochemical and Physiological Effects:
Procaine methyl ester has been shown to have a number of biochemical and physiological effects. It can cause vasodilation, which increases blood flow to the injection site and can enhance the absorption of other drugs. It can also inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the synapse, which can enhance neurotransmission.
实验室实验的优点和局限性
Procaine methyl ester has several advantages as a tool for scientific research. It is relatively inexpensive and easy to obtain, and it has a low toxicity profile. It can be used to block nerve impulses in a variety of tissues, including the central and peripheral nervous systems. However, there are also some limitations to its use. It has a relatively short duration of action, typically lasting only a few hours. It can also cause allergic reactions in some individuals, which can limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on Methyl 4-(propanoylamino)benzoate methyl ester. One area of interest is the development of more potent and selective sodium channel blockers, which could have applications in the treatment of chronic pain and other neurological disorders. Another area of research is the use of Methyl 4-(propanoylamino)benzoate as a tool to study the role of acetylcholine in synaptic transmission. Finally, there is also interest in exploring the potential use of Methyl 4-(propanoylamino)benzoate as a therapeutic agent in the treatment of cancer, as it has been shown to have anti-tumor effects in some studies.
Conclusion:
Procaine methyl ester is a local anesthetic drug that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. It is a useful tool for studying the nervous system and has several advantages as a research tool. However, there are also limitations to its use, and future research will be needed to fully understand its potential applications.
合成方法
Procaine methyl ester is synthesized through the esterification of 4-aminobenzoic acid with methanol and propanoic anhydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
Procaine methyl ester has been used in scientific research as a tool to study the nervous system. It is commonly used to block the activity of voltage-gated sodium channels in neurons, which are responsible for the initiation and propagation of action potentials. By blocking these channels, Methyl 4-(propanoylamino)benzoate can prevent the transmission of nerve impulses and temporarily numb the area around the injection site.
属性
产品名称 |
Methyl 4-(propanoylamino)benzoate |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
methyl 4-(propanoylamino)benzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-8(5-7-9)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13) |
InChI 键 |
WICAJVVCHDFSIW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OC |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)


![methyl 2-(3,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B223989.png)




![N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)

